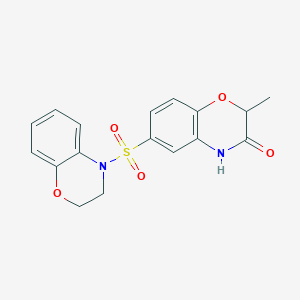
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a compound that has gained significant attention in the scientific community due to its potential use in various fields.
Wirkmechanismus
The mechanism of action of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins involved in inflammatory and cancer pathways. It may also disrupt the cell membrane of certain pests, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one may have both biochemical and physiological effects. Biochemically, it may inhibit the activity of certain enzymes and proteins, leading to a decrease in inflammation and cancer cell proliferation. Physiologically, it may lead to the death of certain pests and weeds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its potential for use in multiple fields, its ability to inhibit certain enzymes and proteins, and its potential for use in the synthesis of other materials. The limitations include the lack of understanding of its mechanism of action, its potential toxicity, and the need for further research to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for the research of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one. These include further investigation into its mechanism of action, its potential use in the development of new anti-inflammatory and anti-cancer drugs, its potential use as a herbicide and insecticide, and its potential use in the synthesis of new materials. Additionally, further research is needed to fully understand its toxicity and potential side effects.
In conclusion, 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a compound with potential applications in various fields. While its mechanism of action is not fully understood, research has shown that it may have anti-inflammatory, anti-cancer, herbicidal, and insecticidal properties. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-amino-5-methylbenzenesulfonamide with 2-hydroxybenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with chloroacetyl chloride and triethylamine to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Research has shown that 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one has potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been shown to have herbicidal and insecticidal activities. In material science, it has been used as a building block for the synthesis of polymers and other materials.
Eigenschaften
Produktname |
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one |
|---|---|
Molekularformel |
C17H16N2O5S |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
6-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H16N2O5S/c1-11-17(20)18-13-10-12(6-7-15(13)24-11)25(21,22)19-8-9-23-16-5-3-2-4-14(16)19/h2-7,10-11H,8-9H2,1H3,(H,18,20) |
InChI-Schlüssel |
CCICZPGCXMHHPA-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCOC4=CC=CC=C43 |
Kanonische SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCOC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B269500.png)
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)

![2-[3-({3-Nitrobenzylidene}amino)-4-methylphenyl]-4-methyl-1,3-benzoxazole](/img/structure/B269528.png)
![5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269532.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B269534.png)
![5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269535.png)
![2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)
![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)
